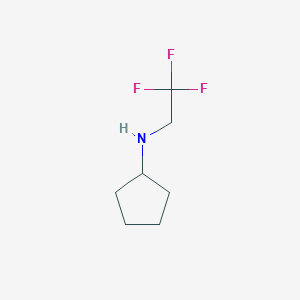

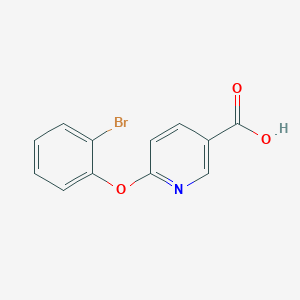

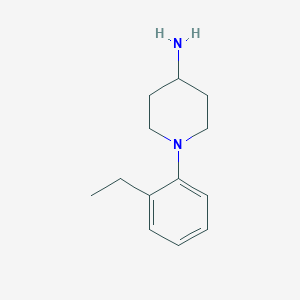

![molecular formula C12H17NO4 B3199709 N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine CAS No. 1017041-37-0](/img/structure/B3199709.png)

N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine

Overview

Description

N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine (NMEH) is an organic compound that has been studied extensively due to its potential applications in various areas of scientific research. It has been used for a variety of purposes, including synthesis, mechanistic studies, and the development of new pharmaceuticals. NMEH has been studied for its ability to act as an oxidant, a reducing agent, and an inhibitor of enzymes. It has been used in the synthesis of a variety of compounds and has been studied for its potential as an antioxidant, a pro-oxidant, and an inhibitor of enzymes. In addition, NMEH has been studied for its potential application in the development of new pharmaceuticals.

Scientific Research Applications

Hydroxylamine and Biological Activity

Hydroxylamine and its derivatives demonstrate a range of biological activities. A review highlights hydroxylamine's role as a potent mutagen in vitro, despite not being directly carcinogenic. Interestingly, it has shown carcinostatic activity against certain tumors in animals, in addition to its ability to inactivate or inhibit various cellular enzymes and some viruses. It's also noted for causing skin irritation and eye corrosion, along with methemoglobinemia and sulfhemoglobinemia upon acute and chronic exposures (Gross, 1985).

Antioxidant Properties of Methoxy Substituted Compounds

Methoxy-substituted phenolic compounds, such as those structurally related to the queried compound, often exhibit significant antioxidant properties. The antioxidant activity of hydroxycinnamic acids (HCAs), which include methoxy group-containing compounds, has been extensively studied. These studies reveal that HCAs exhibit their antioxidant activity through mechanisms such as scavenging various radicals and acting as reducing agents. Among them, ferulic acid, which includes methoxy groups similar to those in the queried compound, shows potent antioxidant activity in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010).

Biological and Industrial Importance of Methoxy-Substituted Phenolamides

Methoxy-substituted phenolamides, like the queried compound, play significant roles in plant development and defense. They have been identified across the plant kingdom and exhibit a range of health benefits, including antioxidant, anti-inflammatory, and potential anti-cancer activities. Their chemical structures, dietary sources, and health benefits are subjects of ongoing research, highlighting the importance of dietary phenolamides to human health (Wang, Snooks, & Sang, 2020).

Role in Nitrogen Cycle

Hydroxylamine plays a significant role in the nitrogen cycle, serving as an intermediate in the aerobic oxidation of ammonia to nitrite. Recent evidence suggests that hydroxylamine conversion to nitrite involves the production of NO, challenging the long-held belief that hydroxylamine is directly converted to nitrite. This intermediate's role in nitrogen metabolism and its implications for microbial interactions within ecosystems and engineered systems are critical areas of research (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

properties

IUPAC Name |

(NE)-N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-9(13-14)10-4-5-11(12(8-10)16-3)17-7-6-15-2/h4-5,8,14H,6-7H2,1-3H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRRKXIAYZAXDU-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=C(C=C1)OCCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=C(C=C1)OCCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

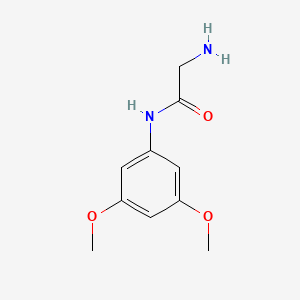

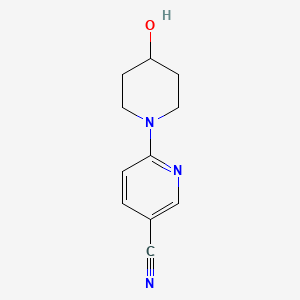

![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)

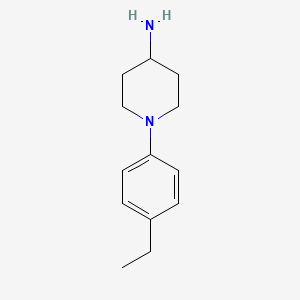

![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)

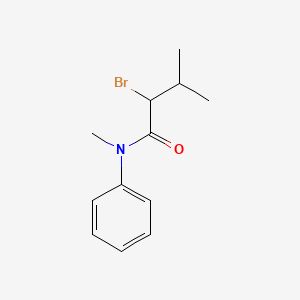

amine](/img/structure/B3199737.png)